molecular formula C21H13N3O10 B11546193 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B11546193
M. Wt: 467.3 g/mol
InChI Key: HKQGKXQYTBSYJH-UHFFFAOYSA-N
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Description

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound characterized by its unique structure, which includes multiple isoindole and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multiple steps. One common method includes the reaction of 1,3-dioxo-1,3-dihydro-2H-isoindole derivatives with appropriate reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2

Uniqueness

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

properties

Molecular Formula

C21H13N3O10

Molecular Weight

467.3 g/mol

IUPAC Name

[2-[(1,3-dioxoisoindol-2-yl)methoxy]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C21H13N3O10/c25-15(8-22-20(29)13-6-3-7-14(24(31)32)17(13)21(22)30)33-9-16(26)34-10-23-18(27)11-4-1-2-5-12(11)19(23)28/h1-7H,8-10H2

InChI Key

HKQGKXQYTBSYJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)COC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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